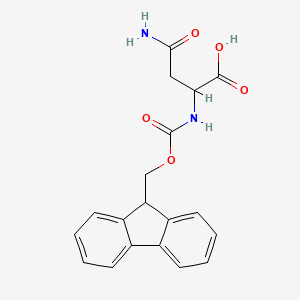
Fmoc-D-Asn-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-D-Asn-OH is a derivative of asparagine, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is often used in peptide synthesis due to its protective group, which helps in the selective formation of peptide bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Asn-OH typically involves the protection of the amino group of L-asparagine with the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group. This is achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-D-Asn-OH undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF, to expose the amino group for further peptide bond formation.
Oxidation and Reduction: While the compound itself is stable, the Fmoc group can be sensitive to strong oxidizing and reducing agents, which can lead to its removal or degradation.
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF is commonly used to remove the Fmoc group.
Peptide Bond Formation: Coupling reagents like HATU or DIC are used in the presence of a base to form peptide bonds.
Major Products Formed
The primary product formed from these reactions is the deprotected L-asparagine, which can then participate in further peptide synthesis to form larger peptide chains or proteins .
Aplicaciones Científicas De Investigación
Fmoc-D-Asn-OH has several applications in scientific research:
Mecanismo De Acción
The primary mechanism of action of Fmoc-D-Asn-OH is through its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group of L-asparagine, preventing unwanted side reactions during peptide bond formation. Upon removal of the Fmoc group, the free amino group can participate in the formation of peptide bonds, facilitating the synthesis of peptides and proteins .
Comparación Con Compuestos Similares
Similar Compounds
- N2-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-lysine
- N2-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-glutamine
- N2-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-phenylalanine
Uniqueness
Fmoc-D-Asn-OH is unique due to its specific application in peptide synthesis, particularly in the protection of the amino group of L-asparagine. This allows for selective peptide bond formation, making it a valuable tool in the synthesis of complex peptides and proteins .
Propiedades
Fórmula molecular |
C19H18N2O5 |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C19H18N2O5/c20-17(22)9-16(18(23)24)21-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,20,22)(H,21,25)(H,23,24) |
Clave InChI |
YUGBZNJSGOBFOV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















